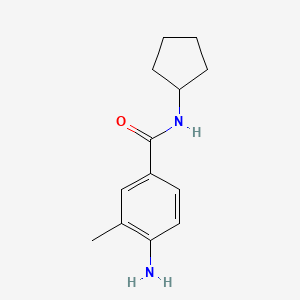
4-amino-N-cyclopentyl-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-amino-N-cyclopentyl-3-methylbenzamide” is a chemical compound with the molecular formula C13H18N2O . It has a molecular weight of 218.30 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with an amino group at the 4-position, a methyl group at the 3-position, and a cyclopentyl group attached to the nitrogen of the amide group .Scientific Research Applications
DNA Repair and Cellular Response to Damage
Research has highlighted the complex role of 3-aminobenzamide, an analog of 4-amino-N-cyclopentyl-3-methylbenzamide, in DNA repair processes. This compound is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Studies have demonstrated that 3-aminobenzamide can influence DNA repair pathways, notably by affecting the frequency of DNA breaks and the repair of alkylated DNA. The paradoxical effects of 3-aminobenzamide on DNA break frequencies in cells exposed to alkylating agents suggest a nuanced role in the late stages of DNA repair, potentially involving regulatory functions of poly(ADP-ribose) synthesis (Cleaver, Milam, & Morgan, 1985). Furthermore, the compound's interaction with DNA precursor metabolism highlights its broad impact on cellular processes beyond the immediate DNA repair, indicating potential nonspecific effects at commonly used concentrations (Milam, Thomas, & Cleaver, 1986).
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of compounds structurally related to this compound. Studies on 4-aminobenzamides have shown potential anticonvulsant effects in preclinical models, with specific compounds demonstrating significant protection against seizures induced by electroshock and pentylenetetrazole. These findings suggest a promising avenue for the development of new anticonvulsant therapies, with certain analogs exhibiting favorable profiles in terms of potency and protective index compared to established treatments like phenobarbital and phenytoin (Clark et al., 1984).
Effects on Cellular Metabolism and Apoptosis
The modulation of cellular metabolism and apoptosis by compounds such as 3-aminobenzamide highlights their potential therapeutic applications. For instance, the ability of 3-aminobenzamide to protect cells from UV-B-induced apoptosis through effects on the cytoskeleton and substrate adhesion suggests a mechanism by which these compounds can influence cell survival in response to stress. Such findings provide insights into the broader implications of PARP inhibitors in cellular physiology and stress responses, with potential applications in protecting cells from damage-induced apoptosis (Malorni et al., 1995).
properties
IUPAC Name |
4-amino-N-cyclopentyl-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-8-10(6-7-12(9)14)13(16)15-11-4-2-3-5-11/h6-8,11H,2-5,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMCPXKOVLXCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B2915294.png)
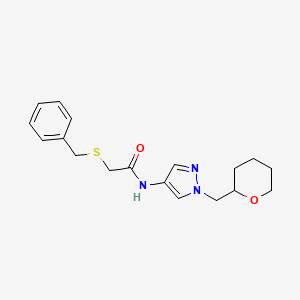
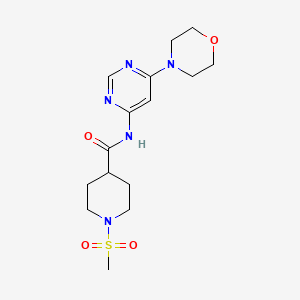
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2915303.png)

![{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine](/img/structure/B2915305.png)

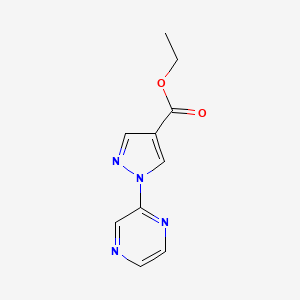
![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)
![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)
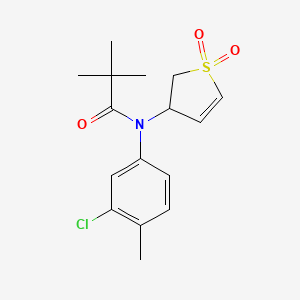
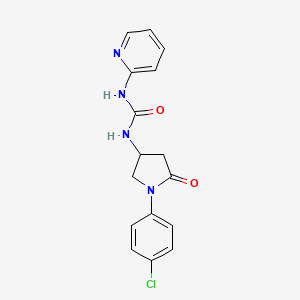
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2915316.png)